molecular formula C19H17N3O2S B2733610 N-(3-acetylphenyl)-1-(1,3-benzothiazol-2-yl)azetidine-3-carboxamide CAS No. 1286698-80-3

N-(3-acetylphenyl)-1-(1,3-benzothiazol-2-yl)azetidine-3-carboxamide

Cat. No.: B2733610
CAS No.: 1286698-80-3
M. Wt: 351.42
InChI Key: YFHMQAYTUALRTL-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-1-(1,3-benzothiazol-2-yl)azetidine-3-carboxamide is a synthetic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an azetidine ring, a benzo[d]thiazole moiety, and an acetylphenyl group

Scientific Research Applications

N-(3-acetylphenyl)-1-(1,3-benzothiazol-2-yl)azetidine-3-carboxamide has several applications in scientific research:

Future Directions

While the future directions for “N-(3-acetylphenyl)-1-(benzo[d]thiazol-2-yl)azetidine-3-carboxamide” are not explicitly mentioned in the search results, compounds containing the benzo[d]thiazole unit have been the subject of ongoing research due to their wide range of biological and medicinal activities . Further studies are warranted to confirm their binding with human receptors for the design and development of potent antagonists .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-1-(1,3-benzothiazol-2-yl)azetidine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetylphenyl)-1-(1,3-benzothiazol-2-yl)azetidine-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or other substituted products.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-1-(1,3-benzothiazol-2-yl)azetidine-3-carboxamide involves its interaction with specific molecular targets. For example, as an EGFR inhibitor, it binds to the receptor’s kinase domain, preventing the phosphorylation and activation of downstream signaling pathways . This inhibition can lead to the suppression of cancer cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-acetylphenyl)-1-(1,3-benzothiazol-2-yl)azetidine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its azetidine ring, in particular, is less common in similar compounds, providing unique steric and electronic properties that can be exploited in various applications.

Properties

IUPAC Name

N-(3-acetylphenyl)-1-(1,3-benzothiazol-2-yl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O2S/c1-12(23)13-5-4-6-15(9-13)20-18(24)14-10-22(11-14)19-21-16-7-2-3-8-17(16)25-19/h2-9,14H,10-11H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFHMQAYTUALRTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C2CN(C2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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